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Cat. No.: B10823835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action of gunagratinib (ICP-

192), a novel, orally active, irreversible pan-inhibitor of Fibroblast Growth Factor Receptors

(FGFRs). Gunagratinib has demonstrated significant potential in the treatment of advanced

solid tumors harboring FGFR pathway alterations, particularly in cholangiocarcinoma (CCA).

Core Mechanism of Action
Gunagratinib is a small molecule inhibitor that potently and selectively targets the FGFR family

of receptor tyrosine kinases.[1][2] Its mechanism is characterized by the irreversible covalent

binding to the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[2][3] This irreversible action

distinguishes it from first-generation, reversible FGFR inhibitors and contributes to its efficacy,

including activity against acquired resistance mutations.[4]

By covalently binding to the receptor, gunagratinib effectively blocks the phosphorylation and

subsequent activation of the intracellular kinase domains.[5] This inhibition prevents the

initiation of downstream signaling cascades that are crucial for cell proliferation, differentiation,

survival, and angiogenesis.[1][5] The primary pathways attenuated by gunagratinib are:

RAS-RAF-MEK-MAPK Pathway: Inhibition of this pathway curtails excessive cell proliferation

and differentiation.[5]
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PI3K-AKT-mTOR Pathway: Blocking this cascade promotes apoptosis (programmed cell

death) by inhibiting survival signals.[5]

JAK-STAT Pathway: Attenuation of this pathway can reduce tumor invasion, metastasis, and

immune evasion.[5]

PLCγ Pathway: Inhibition of PLCγ signaling plays a role in regulating tumor cell metastasis.

[5]

Dysregulation of these pathways through FGFR gene fusions, rearrangements, mutations, or

amplifications is a known driver in various cancers. Gunagratinib's ability to comprehensively

inhibit these signals underscores its therapeutic potential.

Biochemical and Clinical Efficacy
Gunagratinib exhibits potent inhibitory activity across the primary FGFR isoforms and has

demonstrated promising clinical responses in patients with previously treated, locally advanced,

or metastatic cholangiocarcinoma harboring FGFR alterations.

Table 1: Biochemical Inhibitory Activity of Gunagratinib

Target IC50 Value (nM)

FGFR1 1.4[5][6]

FGFR2 1.5[5][6]

FGFR3 2.4[5][6]

FGFR4 3.5[5][6]

IC50: The half maximal inhibitory concentration, indicating the potency of the drug.

Table 2: Clinical Efficacy in Cholangiocarcinoma (Phase IIa Study)
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Endpoint Result

Objective Response Rate (ORR) 52.9%[2]

Disease Control Rate (DCR) 94.1%[2]

Median Progression-Free Survival (mPFS) 6.93 months[2]

Data from the Phase IIa dose-expansion portion of study NCT03758664 as of the September

5, 2022 cutoff date.[2]

Table 3: Common Treatment-Related Adverse Events (TRAEs) in Phase I/IIa Trials (>20%

incidence)

Adverse Event Frequency

Hyperphosphatemia 73.33%[4][7]

Hypercalcemia 33.33%[7]

Increased Aspartate Aminotransferase (AST) 26.67%[7]

Diarrhea 26.67%[7]

Increased Alanine Aminotransferase (ALT) 23.33%[7]

Hypertriglyceridemia 23.33%[7]

Hyperphosphatemia is a known on-target effect of FGFR inhibition and serves as a

pharmacodynamic biomarker.[4] It was reportedly well-managed with oral phosphate binders.

[7]

Signaling Pathway Visualizations
The following diagrams illustrate the FGFR signaling pathway and the inhibitory action of

gunagratinib.
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Caption: Canonical FGFR signaling pathways activated upon ligand binding.
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Caption: Gunagratinib irreversibly binds to FGFR, blocking downstream signaling.

Experimental Protocols and Methodologies
While specific, detailed laboratory protocols for gunagratinib's development are proprietary,

the methodologies employed can be summarized from public clinical trial records and

biochemical data.
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Biochemical Kinase Assays (General Methodology) To determine the IC50 values of

gunagratinib against FGFR isoforms, biochemical assays are performed. These assays

typically involve:

Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a

suitable substrate (e.g., a synthetic peptide), and ATP.

Procedure: The kinase, substrate, and varying concentrations of gunagratinib are incubated

in a reaction buffer. The kinase reaction is initiated by adding ATP.

Detection: After a set incubation period, the reaction is stopped, and the amount of

phosphorylated substrate is quantified. This is often measured using methods like

fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or

radioisotope labeling.

Analysis: The percentage of kinase inhibition is calculated for each drug concentration

relative to a control without the inhibitor. The IC50 value is then determined by fitting the data

to a dose-response curve.

Clinical Trial Protocol (NCT03758664 Summary) The primary clinical study evaluating

gunagratinib is a Phase I/IIa, first-in-human trial.[7]

Study Title: A Study of ICP-192 (Gunagratinib) in Patients With Advanced Solid Tumors

(NCT03758664).

Objectives: To assess the safety, tolerability, pharmacokinetics/pharmacodynamics (PK/PD),

and preliminary anti-tumor activity of gunagratinib.[4][7]

Phase I (Dose Escalation):

Design: A modified 3+3 design.[7]

Population: Patients with advanced solid tumors, with or without FGF/FGFR alterations.[4]

Procedure: Patients received escalating daily doses of gunagratinib (starting from 2 mg

and increasing to 4, 8, 10, 12, 14, 16 mg, etc.) in 21-day cycles to determine the maximum

tolerated dose (MTD) and recommended Phase II dose (RP2D).[4][7]
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Phase IIa (Dose Expansion):

Population: Patients with locally advanced or metastatic cholangiocarcinoma harboring

FGFR2 gene fusions or rearrangements who had progressed after at least one prior line of

therapy.[2][8]

Procedure: Patients were treated with gunagratinib at the RP2D (e.g., 12 mg or 20 mg

once daily).[7][8]

Primary Endpoint: Objective Response Rate (ORR) evaluated by RECIST 1.1 criteria.[2][4]

Tumor Assessment: Radiological evaluations were performed at baseline and then every 6

weeks.[2]
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Caption: Simplified workflow for the NCT03758664 Phase I/IIa clinical trial.

Mechanisms of Resistance
As with other targeted therapies, resistance to FGFR inhibitors can develop. Understanding

these mechanisms is critical for developing next-generation agents and combination strategies.

Resistance can be broadly categorized as:

On-Target Resistance: This primarily involves the acquisition of secondary mutations in the

FGFR kinase domain that interfere with drug binding.[9][10] Common sites include the
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"gatekeeper" residue.[10] Preclinical data suggest gunagratinib may overcome resistance

mutations that affect first-generation reversible inhibitors.[4]

Off-Target (Bypass) Resistance: This occurs when tumor cells activate alternative signaling

pathways to circumvent the FGFR blockade.[9][10] Examples include the activation of other

receptor tyrosine kinases or downstream signaling molecules like PI3K or RAS.[11]

Conclusion
Gunagratinib is a potent, irreversible pan-FGFR inhibitor that has demonstrated significant

anti-tumor activity in cancers with aberrant FGFR signaling. Its covalent binding mechanism

provides comprehensive and sustained inhibition of key oncogenic pathways. Clinical data,

particularly in cholangiocarcinoma, have shown high response rates and a manageable safety

profile. Gunagratinib represents a promising second-generation therapeutic for patients with

FGFR-driven malignancies.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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